molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B120830
CAS No.: 335654-06-3
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Suzuki Coupling: Reagents include boronic acids and palladium catalysts, often in the presence of a base such as potassium carbonate.

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate

Comparison: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific chlorine substitution at the 2-position, which influences its reactivity and biological activity. Compared to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which has a chlorine atom at the 4-position, the 2-position substitution offers different electronic properties and reactivity patterns .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.66 mmol), palladium(II)acetate (70 mg, 0.31 mmol) and BINAP (240 mg, 0.39 mmol) are dissolved in 6 mL THF and stirred for 20 min at 20° C. Then TMEDA (300 μL; 2.0 mmol) is added, the mixture is stirred for 20 min and then sodium borohydride (189 mg; 5.11 mmol) dissolved in 10 mL diglyme is added. After 1 h at 20° C. the mixture is combined with 1 N HCl and the solvent is eliminated in vacuo. The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min) and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (HPLC-MS: tRet.=1.25 min; MS(M+H)+=154; method FEC3) is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine (38.0 g, 0.19 mol) in ETOH (1000 ml) is added concentrated aqueous HCl (37%, 100 g, 1.00 mol) at rt. The reaction mixture is heated to reflux for 3 h and then evaporated to dryness under reduced pressure. Aqueous sodium carbonate solution (5%, 500 mL) is added to the residue, and the mixture is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexane/ether (4/1, 250 ml) to give the title compound as an off-white solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

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